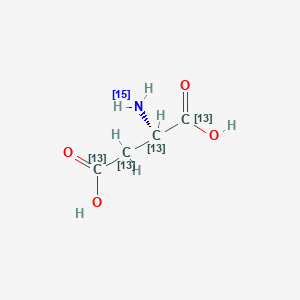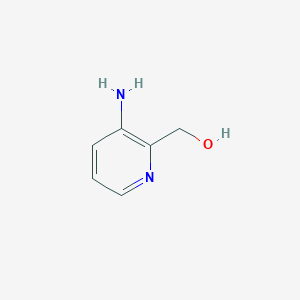
L-天冬氨酸-13C4,15N
描述
L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The molecular structure of L-Aspartic acid-13C4,15N is represented by the linear formula HO213C13CH213CH (15NH2)13CO2H . It has a molecular weight of 138.07 .Physical And Chemical Properties Analysis
L-Aspartic acid-13C4,15N is a solid substance with a molecular weight of 138.07 . It should be stored at room temperature away from light and moisture .科学研究应用
- Application : “L-Aspartic acid-13C4,15N” is used in a variety of Nuclear Magnetic Resonance (NMR) investigations to probe the structure, dynamics, and binding of biological macromolecules .
- Method : The compound is introduced into the system under investigation, and its interactions with other molecules are studied using NMR spectroscopy .
- Results : The results can provide detailed information about the structure and dynamics of the biological macromolecules .
- Application : “L-Aspartic acid-13C4,15N” can be used in metabolomics research, which involves the study of chemical processes involving metabolites .
- Method : The labeled compound is introduced into a biological system, and its metabolic transformations are tracked using various analytical techniques .
- Results : This can provide insights into the metabolic pathways and processes in the system .
- Application : “L-Aspartic acid-13C4,15N” can be used in proteomics research, which involves the large-scale study of proteins .
- Method : The labeled compound is used to track the incorporation of aspartic acid into proteins, which can provide information about protein synthesis and turnover .
- Results : This can provide valuable information about the function and regulation of proteins in a biological system .
NMR Investigations
Metabolomics Research
Proteomics Research
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-NYTNKSBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584443 | |
| Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid-13C4,15N | |
CAS RN |
202468-27-7 | |
| Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)




![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)



